N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 2,4-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition can result in antimicrobial activity by disrupting essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- 4-(aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14ClF2N3 |
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Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-6-16-17(2)12(8)15-7-9-5-10(13)3-4-11(9)14;/h3-6,15H,7H2,1-2H3;1H |
InChI Key |
RNEIXYJMCMLZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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